IRAK inhibitor 6

Description

Structure

3D Structure

Properties

IUPAC Name |

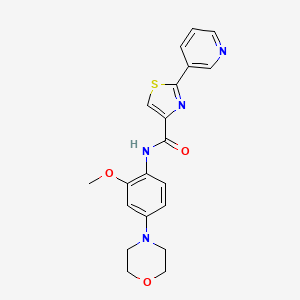

N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSRUVXPODZKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659160 | |

| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042672-97-8 | |

| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of IRAK Inhibitor 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical upstream kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), positioning it as a key regulator of the innate immune response. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers. IRAK inhibitor 6 is a selective small molecule inhibitor of IRAK4, demonstrating potential as a therapeutic agent by attenuating the downstream inflammatory signaling. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

The IRAK4 Signaling Pathway and Point of Intervention

The canonical TLR/IL-1R signaling pathway is initiated upon ligand binding, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits IRAK4, forming a supramolecular signaling complex known as the Myddosome.[1] Within this complex, IRAK4, considered the "master IRAK," phosphorylates and activates IRAK1.[2][3] Activated IRAK1 then dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] The culmination of this signaling is the transcription and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[4][6]

This compound exerts its effect by selectively binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation and subsequent activation of IRAK1.[7][8] This targeted inhibition effectively halts the downstream signaling cascade, leading to a significant reduction in the production of key pro-inflammatory mediators.[6]

References

- 1. Phospho-IRAK1 (Thr387) Polyclonal Antibody (PA5-105184) [thermofisher.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Phospho-IRAK1 (Thr387) Polyclonal Antibody (BS-3194R) [thermofisher.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of IRAK enzymes as a therapeutic strategy against SARS-CoV-2 induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]

The IRAK4 Signaling Pathway: A Technical Guide to a Key Inflammatory Axis and its Inhibition by IRAK Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway, a critical component of the innate immune system. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This document focuses on the mechanism of the pathway and its inhibition, with a specific reference to IRAK Inhibitor 6, a selective small molecule inhibitor of IRAK4. Due to the limited publicly available data for this compound, this guide also incorporates data from other well-characterized IRAK4 inhibitors to provide a broader context for researchers.

The Core Signaling Pathway

The IRAK4 signaling cascade is initiated by the activation of Toll-like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, forming a complex known as the Myddosome.[1][2] IRAK4, a serine/threonine kinase, is the master regulator of this complex.[3]

Activated IRAK4 phosphorylates IRAK1, leading to its activation and subsequent autophosphorylation.[1][2] This hyperphosphorylated IRAK1 then dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2] The activation of TRAF6 triggers downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] The culmination of this signaling is the transcription and release of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[1][2]

// Define nodes with specific colors and font colors for contrast TLR_IL1R [label="TLR / IL-1R", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IRAK4 [label="IRAK4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_MAPK [label="NF-κB & MAPK\nPathways", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (IL-6, TNF-α)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges to represent the signaling flow TLR_IL1R -> MyD88 [label="Ligand Binding", fontsize=8, fontcolor="#5F6368"]; MyD88 -> IRAK4 [label="Recruitment", fontsize=8, fontcolor="#5F6368"]; IRAK4 -> IRAK1 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; "this compound" -> IRAK4 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition", fontsize=8, fontcolor="#EA4335"]; IRAK1 -> TRAF6 [label="Activation", fontsize=8, fontcolor="#5F6368"]; TRAF6 -> NFkB_MAPK [label="Activation", fontsize=8, fontcolor="#5F6368"]; NFkB_MAPK -> Cytokines [label="Gene Transcription", fontsize=8, fontcolor="#5F6368"];

// Invisible edges for layout control {rank=same; TLR_IL1R; "this compound"} {rank=same; MyD88; IRAK4} } . Caption: The IRAK4 signaling pathway, initiated by TLR/IL-1R activation and leading to pro-inflammatory cytokine production. This compound selectively targets IRAK4.

Data Presentation: Inhibitor Potency and Selectivity

This compound has been identified as a selective inhibitor of IRAK4 with a reported half-maximal inhibitory concentration (IC50) of 0.16 μM in a cell-free assay.[5] Detailed public data on its broader kinase selectivity and cellular activity is limited. To provide a comparative landscape, the following tables summarize data for this compound alongside other well-documented IRAK4 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of IRAK4 Inhibitors

| Compound | IRAK4 IC50 (nM) | IRAK1 IC50 (nM) | TAK1 IC50 (nM) | Reference(s) |

| This compound | 160 | Not Reported | Not Reported | [5] |

| Zimlovisertib (PF-06650833) | 0.2 (cell-free) | >10,000 | >10,000 | [6][7] |

| Emavusertib (CA-4948) | 57 | Not Reported | Not Reported | [7] |

| AS2444697 | 21 | Not Reported | Not Reported | [7] |

| HS-243 | 20 | 24 | 500 | [8] |

Table 2: Cellular Activity of Representative IRAK4 Inhibitors

| Compound | Assay | Cell Type | Stimulus | IC50 (nM) | Reference(s) |

| Zimlovisertib (PF-06650833) | IL-6 Production | Human PBMCs | R848 | 2.4 | [6][7] |

| Zimlovisertib (PF-06650833) | TNF-α Production | Human Whole Blood | LPS | 21 | [6][7] |

| Emavusertib (CA-4948) | IL-6 Production | Human PBMCs | R848 | 13 | [7] |

| HS-243 | IL-6 Production | Human RA-FLS | LPS | ~100-1000 | [8] |

Experimental Protocols

This section outlines generalized methodologies for key experiments used to characterize IRAK4 inhibitors. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro IRAK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

Test compound (e.g., this compound)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Prepare a kinase/antibody mixture in kinase buffer and add 5 µL to each well.

-

Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-IRAK1

This method is used to assess the effect of an IRAK4 inhibitor on the phosphorylation of its direct substrate, IRAK1, in a cellular context.

Materials:

-

Cell line (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) for 15-30 minutes.

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., β-actin).

Quantitative PCR (qPCR) for Cytokine mRNA Expression

This technique quantifies the effect of an IRAK4 inhibitor on the gene expression of downstream cytokines.

Materials:

-

Treated cell lysates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., IL6, TNF) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Isolate total RNA from cell lysates using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for each target gene.

-

Run the qPCR plate on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel IRAK4 inhibitor.

// Define nodes with colors and font colors Start [label="Compound Synthesis\n/Acquisition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochem_Assay [label="In Vitro Kinase Assay\n(e.g., LanthaScreen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="Kinase Selectivity\nProfiling", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Assay [label="Cellular Target Engagement\n(e.g., Western Blot for p-IRAK1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Functional_Assay [label="Cellular Functional Assay\n(e.g., Cytokine qPCR/ELISA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy Studies\n(e.g., Animal models of inflammation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Lead Optimization/\nCandidate Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges Start -> Biochem_Assay [label="Primary Screen", fontsize=8, fontcolor="#5F6368"]; Biochem_Assay -> Selectivity [label="Determine IC50", fontsize=8, fontcolor="#5F6368"]; Selectivity -> Cellular_Assay [label="Assess Specificity", fontsize=8, fontcolor="#5F6368"]; Cellular_Assay -> Functional_Assay [label="Confirm Cellular Activity", fontsize=8, fontcolor="#5F6368"]; Functional_Assay -> In_Vivo [label="Evaluate Downstream Effects", fontsize=8, fontcolor="#5F6368"]; In_Vivo -> End [label="Assess Therapeutic Potential", fontsize=8, fontcolor="#5F6368"]; } . Caption: A generalized workflow for the preclinical characterization of an IRAK4 inhibitor, from initial screening to in vivo testing.

Conclusion

The IRAK4 signaling pathway represents a pivotal axis in the innate immune response, and its inhibition is a promising therapeutic strategy for a range of inflammatory and malignant disorders. While this compound is a known selective inhibitor of IRAK4, a comprehensive public dataset on its full biological activity is not yet available. By understanding the core pathway, utilizing robust experimental protocols, and drawing comparisons with other well-characterized inhibitors, researchers can effectively advance the development of novel IRAK4-targeted therapies. This guide provides a foundational framework for professionals engaged in this critical area of drug discovery.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. xcessbio.com [xcessbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IRAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of IRAK-4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK-4) has emerged as a critical node in innate immune signaling, making it a compelling therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and certain cancers. As a serine/threonine kinase, IRAK-4 is the master regulator in the signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation is a pivotal event that initiates a cascade leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, driving significant efforts in the discovery and development of small molecule inhibitors. This guide provides an in-depth technical overview of the IRAK-4 signaling pathway, methodologies for inhibitor evaluation, and a summary of key inhibitors in development.

The IRAK-4 Signaling Pathway

IRAK-4 functions as an essential upstream kinase in the MyD88-dependent signaling pathway, which is activated by most TLRs (except TLR3) and the IL-1R family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited. IRAK-4 is then brought to this complex, where it autophosphorylates and subsequently phosphorylates IRAK-1 or IRAK-2. This phosphorylation event is crucial as it allows the IRAK proteins to dissociate from the receptor complex and interact with TRAF6 (TNF receptor-associated factor 6). This interaction leads to the activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and IL-1β.[1][2][3]

Caption: The MyD88-dependent IRAK-4 signaling pathway.

Discovery and Screening of IRAK-4 Inhibitors

The development of IRAK-4 inhibitors follows a structured screening funnel designed to identify potent, selective, and pharmacologically active compounds. This process begins with high-throughput biochemical assays, progresses to cell-based assays to confirm target engagement and functional effects, and culminates in in vivo models to assess efficacy.

Caption: A typical drug discovery workflow for IRAK-4 inhibitors.

Key Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of IRAK-4 by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the direct inhibitory potency (IC50) of a compound on recombinant IRAK-4 enzyme.

Methodology:

-

Reagents & Materials:

-

Recombinant human IRAK-4 enzyme

-

Kinase Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP (at Km concentration for IRAK-4)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[4]

-

Test compounds serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96- or 384-well assay plates

-

-

Procedure:

-

Prepare the kinase reaction mixture by combining IRAK-4 enzyme and the chosen substrate in the kinase assay buffer.

-

Dispense the test compound dilutions into the assay plate. Add a DMSO-only control for 0% inhibition (high signal) and a control without enzyme for 100% inhibition (background).

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified duration (e.g., 45-60 minutes).[4][5]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the IRAK-4 activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high and low controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement & Functional Assay (PBMC Cytokine Release)

This assay measures the ability of an inhibitor to block IRAK-4 signaling in a physiologically relevant cell type, primary human peripheral blood mononuclear cells (PBMCs), by quantifying the inhibition of inflammatory cytokine production.

Objective: To determine the cellular potency (IC50) of a compound by measuring its effect on TLR-mediated cytokine release.

Methodology:

-

Reagents & Materials:

-

Isolated human PBMCs

-

Complete cell culture medium (e.g., RPMI supplemented with 10% FCS)

-

TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)[6]

-

Test compounds serially diluted in DMSO

-

ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-6)

-

96-well cell culture plates

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Plate the PBMCs at a predetermined density (e.g., 100,000 to 400,000 cells/well) in a 96-well plate.[7]

-

Add serial dilutions of the test compounds to the wells. Include a DMSO-only vehicle control. Pre-incubate the cells with the compounds for a set time (e.g., 60 minutes) at 37°C.[8]

-

Stimulate the cells by adding a TLR agonist (e.g., R848) to all wells except for the unstimulated control.

-

Incubate the plate for a duration sufficient for cytokine production (e.g., 5 to 24 hours) at 37°C in a CO2 incubator.[8][9]

-

After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a validated ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of cytokine release for each compound concentration compared to the stimulated vehicle control.

-

Determine the cellular IC50 value by plotting percent inhibition versus compound concentration, as described for the biochemical assay.

-

In Vivo Efficacy Model (Pristane-Induced Lupus in Mice)

This model is used to evaluate the therapeutic potential of IRAK-4 inhibitors in a systemic autoimmune disease context that mimics aspects of human lupus.

Objective: To assess the in vivo efficacy of an IRAK-4 inhibitor by measuring its impact on inflammatory markers and disease symptoms.

Methodology:

-

Animals & Reagents:

-

Female C57BL/6 mice

-

Pristane (2,6,10,14-tetramethylpentadecane)

-

Test compound formulated for oral or other appropriate administration

-

Vehicle control

-

-

Procedure:

-

Induce lupus-like disease by administering a single intraperitoneal injection of Pristane to the mice.

-

After a period of disease development, randomize the animals into treatment and vehicle control groups.

-

Administer the IRAK-4 inhibitor and vehicle according to the planned dosing regimen (e.g., daily oral gavage) for a specified treatment period.

-

Monitor disease progression through various endpoints, which may include:

-

-

Data Analysis:

-

Compare the measured endpoints (e.g., spleen weight, cytokine levels) between the inhibitor-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

A statistically significant reduction in disease markers in the treated group indicates in vivo efficacy.

-

Quantitative Data of Key IRAK-4 Inhibitors

Several IRAK-4 inhibitors have progressed through preclinical and clinical development. The table below summarizes publicly available potency data for some of the leading compounds.

| Compound Name (Alias) | Target | Biochemical IC50 (nM) | Cellular Potency (IC50, nM) | Assay Type |

| Zimlovisertib (PF-06650833) | IRAK4 | 0.2[12] | 2.4[13] | Human PBMC (TNFα release) |

| Emavusertib (CA-4948) | IRAK4, FLT3 | 57[14] | <250[8] | THP-1 cells (Cytokine release) |

| Zabedosertib (BAY 1834845) | IRAK4 | 3.55[15] | 86[16] | Human Whole Blood (IL-6 release) |

| BMS-986126 | IRAK4 | 5.3 | N/A | N/A |

| IRAK4-IN-1 | IRAK4 | 7 | N/A | N/A |

| Unnamed (Dana-Farber) | IRAK4 | 9[17] | N/A | N/A |

N/A: Data not publicly available in the searched resources.

Clinical Development Landscape

The therapeutic potential of IRAK-4 inhibition has led to the advancement of several molecules into clinical trials for various indications, ranging from rheumatoid arthritis and lupus to hematologic malignancies.[1][18]

| Compound Name (Alias) | Developer(s) | Selected Indications | Highest Development Phase |

| Zimlovisertib (PF-06650833) | Pfizer | Rheumatoid Arthritis, Lupus, Hidradenitis Suppurativa | Phase 2 |

| Emavusertib (CA-4948) | Curis / Aurigene | Hematologic Malignancies (AML, MDS, Lymphoma) | Phase 1/2 |

| Zabedosertib (BAY 1834845) | Bayer | Atopic Dermatitis, Hidradenitis Suppurativa | Phase 2 |

| KT-474 (Degrader) | Kymera / Sanofi | Atopic Dermatitis, Hidradenitis Suppurativa | Phase 2 |

Conclusion

IRAK-4 remains a highly attractive target for therapeutic intervention in a multitude of immune-mediated diseases. The discovery and development of potent and selective inhibitors have been enabled by a robust suite of biochemical and cellular assays that form a clear screening and optimization cascade. Several inhibitors, such as Zimlovisertib, Emavusertib, and Zabedosertib, have demonstrated promising preclinical activity and have advanced into clinical trials, highlighting the potential of this therapeutic strategy. Future research will likely focus on refining selectivity, exploring combination therapies, and identifying patient populations most likely to benefit from IRAK-4 inhibition.[19]

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. curis.com [curis.com]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. IRAK4 is an immunological checkpoint in neuropsychiatric systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 17. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]

- 18. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

An In-depth Technical Guide on IRAK4 Inhibition and TLR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Toll-like receptor (TLR) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. A critical node in this pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that acts as a master regulator of downstream signaling. Upon activation of TLRs (with the exception of TLR3) and IL-1 receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it phosphorylates IRAK1. This phosphorylation event triggers a cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[1][2][3]

Given its pivotal role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases. The development of small molecule inhibitors that selectively target the kinase activity of IRAK4 offers a promising strategy to modulate excessive inflammation. This guide provides a technical overview of the interplay between IRAK4 and TLR signaling, focusing on the mechanism and effects of selective IRAK4 inhibitors.

While this guide will reference "IRAK inhibitor 6," a known selective IRAK4 inhibitor, it will primarily utilize data from the extensively characterized clinical-stage inhibitor PF-06650833 (Zimlovisertib) to provide a comprehensive and data-rich illustration of the impact of selective IRAK4 inhibition.[4][5] This approach allows for a more in-depth analysis of the quantitative effects and experimental considerations relevant to researchers in this field.

TLR Signaling and the Role of IRAK4

The TLR signaling cascade is initiated by the binding of a specific PAMP to its corresponding TLR. This leads to the recruitment of adaptor proteins, primarily MyD88 for most TLRs. MyD88 then recruits IRAK4, which, through its kinase activity, phosphorylates IRAK1. Phosphorylated IRAK1 subsequently interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream kinases like TAK1, and ultimately the IKK complex and MAP kinases. This signaling culminates in the nuclear translocation of transcription factors and the expression of inflammatory genes.

Signaling Pathway Diagram

Figure 1. Simplified TLR4 signaling pathway leading to inflammatory gene transcription.

Mechanism of IRAK4 Inhibition

Selective IRAK4 inhibitors are typically small molecules that bind to the ATP-binding pocket of the IRAK4 kinase domain. This competitive inhibition prevents IRAK4 from phosphorylating its primary substrate, IRAK1, thereby halting the downstream signaling cascade. The scaffolding function of IRAK4 may remain intact, but the crucial kinase-mediated signal amplification is blocked.

IRAK4 Inhibition Diagram

Figure 2. Mechanism of action of a selective IRAK4 inhibitor.

Quantitative Data on IRAK4 Inhibitors

The efficacy and selectivity of an IRAK4 inhibitor are determined by its inhibitory concentration (IC50) against IRAK4 and other kinases, as well as its ability to suppress cytokine production in cellular assays.

Table 1: Kinase Inhibitory Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity vs. IRAK1 | Reference |

| This compound | IRAK4 | 160 | Not specified | [6] |

| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 (cell-free) | ~7,000-fold | [4] |

| IRAK1 | >1,000 | [4] |

Table 2: Cellular Activity on Cytokine Production

| Compound | Cell Type | Stimulus | Cytokine Inhibited | IC50 (nM) | Reference |

| PF-06650833 (Zimlovisertib) | Human PBMCs | R848 (TLR7/8 agonist) | TNF | 2.4 | [4] |

| Human Whole Blood | R848 | TNF | 8.8 | [4] | |

| RA Synovial Fibroblasts | Poly(I:C) (TLR3) | IL-6 | Substantial reduction at 100 nM | [4] | |

| RA Synovial Fibroblasts | LPS (TLR4) | IL-6 | Substantial reduction at 100 nM | [4] | |

| RA Synovial Fibroblasts | IL-1β | IL-6 | No significant inhibition | [4] | |

| RA Synovial Fibroblasts | IL-1β | MMP-3 | Substantial reduction at 100 nM | [4] |

Experimental Protocols

Detailed and robust experimental protocols are essential for evaluating the efficacy and mechanism of action of IRAK4 inhibitors.

In Vitro IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of inhibitors to IRAK4.

Materials:

-

Recombinant IRAK4 enzyme

-

LanthaScreen® Eu-anti-GST Antibody

-

Kinase Tracer 236

-

Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitor (e.g., this compound)

-

384-well plate

Procedure:

-

Prepare Reagents:

-

Prepare a 1X Kinase Buffer A solution.

-

Serially dilute the test inhibitor in 1X Kinase Buffer A at 4X the final desired concentration.

-

Prepare a 4X Kinase/Antibody solution by diluting the IRAK4 enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A.

-

Prepare a 4X Tracer solution by diluting Kinase Tracer 236 in 1X Kinase Buffer A.

-

-

Assay Assembly:

-

Add 5 µL of the serially diluted inhibitor to the wells of the 384-well plate.

-

Add 5 µL of the 4X Kinase/Antibody solution to each well.

-

Mix and incubate for 20-30 minutes at room temperature.

-

Add 10 µL of the 4X Tracer solution to each well to initiate the reaction.

-

-

Incubation and Reading:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Cytokine Inhibition Assay using Human PBMCs

This protocol details the measurement of inhibitor effects on cytokine production in primary human immune cells.

Materials:

-

Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium with 10% FBS

-

TLR agonist (e.g., 100 ng/mL LPS for TLR4, or 1 µg/mL R848 for TLR7/8)

-

Test inhibitor (e.g., this compound)

-

96-well cell culture plate

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

-

Cell Plating:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI medium and plate at a density of 2 x 10^5 cells/well in a 96-well plate.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the IRAK4 inhibitor in complete RPMI medium.

-

Pre-incubate the cells with the inhibitor for 1 hour at 37°C, 5% CO2.

-

-

Cell Stimulation:

-

Add the TLR agonist to the wells to stimulate cytokine production. Include vehicle-only and unstimulated controls.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

-

Cytokine Measurement:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant for cytokine analysis.

-

Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the stimulated vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.

-

Western Blot for IRAK1 Phosphorylation

This protocol is used to directly assess the inhibitor's effect on the phosphorylation of IRAK4's immediate substrate, IRAK1.

Materials:

-

THP-1 cells (or other suitable cell line)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-GAPDH

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting equipment

-

ECL detection reagent

Procedure:

-

Cell Treatment:

-

Plate THP-1 cells and allow them to adhere.

-

Pre-treat cells with the IRAK4 inhibitor or vehicle for 1 hour.

-

Stimulate cells with a TLR agonist (e.g., 100 ng/mL LPS) for a short duration (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify band intensities to determine the ratio of phosphorylated IRAK1 to total IRAK1.

-

Experimental Workflow Diagram

Figure 3. General experimental workflow for evaluating IRAK4 inhibitors in cell-based assays.

Conclusion

The inhibition of IRAK4 presents a compelling therapeutic strategy for mitigating the inflammatory responses driven by TLR and IL-1R signaling. This guide has provided a foundational overview of the TLR-IRAK4 axis, the mechanism of selective IRAK4 inhibitors, and detailed protocols for their evaluation. By utilizing well-characterized compounds like PF-06650833 (Zimlovisertib) as benchmarks, researchers can effectively probe the intricacies of this signaling pathway and advance the development of novel anti-inflammatory therapeutics. The provided quantitative data and experimental workflows serve as a valuable resource for scientists and drug development professionals dedicated to targeting IRAK4 in human disease.

References

- 1. Zimlovisertib - Immunomart [immunomart.org]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zimlovisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide: The Impact of IRAK Inhibitor 6 on Cytokine Production

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IRAK inhibitor 6, its mechanism of action, and its anticipated effects on pro-inflammatory cytokine production. The document details the underlying signaling pathways, presents available quantitative data, and outlines relevant experimental protocols for researchers in immunology and drug discovery.

Introduction: The IRAK Family in Innate Immunity

The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising the serine/threonine kinases IRAK1, IRAK2, IRAK4, and the pseudokinase IRAK3 (IRAK-M), are central players in innate immune signaling.[1][2] They are essential for transducing signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), which are critical for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4]

Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK family members to form a signaling complex known as the Myddosome.[3] This initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK.[4][5] The ultimate result is the robust transcriptional upregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), which drive inflammatory responses.[2][6]

IRAK4: The Master Regulator of the Myddosome

Within the IRAK family, IRAK4 holds a unique and indispensable position at the apex of the signaling cascade. It is the first kinase recruited to the receptor complex by MyD88.[3] The primary role of IRAK4 is to phosphorylate and activate IRAK1, which then dissociates from the complex to interact with downstream effectors like TNF receptor-associated factor 6 (TRAF6).[2] This leads to the activation of NF-κB and MAPK pathways.[2][5] While IRAK4's kinase activity is crucial in murine models, its scaffolding function is also essential in human cells, highlighting its dual importance in propagating the inflammatory signal.[3][7] Given its critical upstream role, IRAK4 has become a significant therapeutic target for controlling inflammation.[6]

This compound: A Selective IRAK4 Antagonist

This compound is a small molecule identified as a selective inhibitor of IRAK4.[8][9] Its primary mechanism of action is to bind to the ATP-binding site of IRAK4, preventing the phosphorylation and activation of its downstream substrates, thereby blocking the entire signaling cascade.[6]

The inhibitory potency of this compound has been quantified, providing a key metric for its biochemical activity. This data is crucial for designing in vitro and in vivo experiments.

| Inhibitor Name | Target | IC50 | CAS Number |

| This compound | IRAK4 | 160 nM | 1042672-97-8 |

| Data sourced from Cayman Chemical and MedchemExpress.[10][11] |

By blocking IRAK4, this compound is expected to potently suppress the production of cytokines dependent on the TLR/IL-1R signaling pathway. While specific data for "this compound" is limited in the public domain, studies on other selective IRAK4 inhibitors demonstrate the expected therapeutic effect. For example, inhibition of IRAK4 in human bronchial epithelial cells has been shown to attenuate the release of key pro-inflammatory chemokines.

The table below presents data from other IRAK4 inhibitors (PFE series) to illustrate the typical effects on cytokine release following stimulation with IL-1β.

| Cell Type | Cytokine | Inhibitor | EC50 (nM) | Max Inhibition (at 10µM) |

| Beas-2B | CXCL8 (IL-8) | PFE1 | 46 ± 0.9 | 17.5% ± 0.9% |

| PFE2 | 52.1 ± 1.1 | 61.8% ± 11.5% | ||

| PFE3 | 165 ± 31 | 100% ± 3.4% | ||

| IL-6 | PFE1 | 34.9 ± 0.9 | 73.9% ± 13.0% | |

| PFE2 | 23.4 ± 0.4 | 83.4% ± 11.3% | ||

| PFE3 | 89.4 ± 33 | 74.9% ± 9.4% | ||

| Primary HBEC | CXCL8 (IL-8) | PFE1 | 14.1 ± 11.0 | 77.6% ± 1.0% |

| PFE2 | 63.9 ± 47.3 | 71.1% ± 2.4% | ||

| PFE3 | 120 ± 79.0 | 70.9% ± 1.4% | ||

| IL-6 | PFE1 | 123 ± 98 | 78.7% ± 3.8% | |

| PFE2 | 701 ± 68 | 65.0% ± 5.2% | ||

| PFE3 | 58.4 ± 29 | 39.4% ± 10.6% | ||

| This table summarizes the effects of IRAK4 inhibitors PFE1, PFE2, and PFE3 on cytokine release from IL-1β stimulated human bronchial epithelial cells (Beas-2B and primary HBEC), demonstrating the potential of IRAK4 inhibition as an anti-inflammatory strategy.[12] |

Visualizing the Mechanism of Action

The following diagram illustrates the TLR/IL-1R signaling cascade and highlights the specific point of intervention for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. rupress.org [rupress.org]

- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 7. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. publications.ersnet.org [publications.ersnet.org]

Methodological & Application

Application Notes and Protocols for IRAK Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and handling of IRAK Inhibitor 6, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). The provided protocols and guidelines are intended to ensure optimal performance and reproducibility in research applications.

Introduction

This compound is a small molecule inhibitor targeting IRAK-4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] By inhibiting IRAK-4, this compound effectively blocks the downstream activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the production of pro-inflammatory cytokines.[4][5][6] Its selective action makes it a valuable tool for studying inflammatory and autoimmune diseases.

Chemical Properties:

-

CAS Number: 1042672-97-8[1]

IRAK-4 Signaling Pathway

IRAK-4 plays a pivotal role in the innate immune response. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK-4, which in turn phosphorylates and activates IRAK-1.[7][8] Activated IRAK-1 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction triggers a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of inflammatory genes.[7][9]

Caption: IRAK-4 signaling cascade and the inhibitory action of this compound.

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Solubility can vary slightly between batches and is significantly affected by the purity of the DMSO.

Key Recommendations:

-

Always use fresh, anhydrous (hygroscopic) DMSO to achieve maximum solubility.[1][3]

-

Ultrasonication may be required to fully dissolve the compound.[1]

Quantitative Solubility Data:

| Data Source | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| MedchemExpress | 8.33 mg/mL | 21.01 mM | Requires ultrasonic assistance. |

| Selleck Chemicals | 7 mg/mL | 17.65 mM | Use fresh, moisture-free DMSO. |

| Cayman Chemical | - | 10 mM | - |

Experimental Protocols

Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

-

This compound (crystalline solid)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Workflow Diagram:

Caption: Workflow for preparing and storing this compound stock solutions.

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.965 mg of the compound (Molecular Weight = 396.46).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for short intervals until the solution is clear.[1]

-

Verification: Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[5]

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound.

-

Solid Form: The lyophilized powder should be stored at -20°C, desiccated. In this form, it is stable for up to 3 years.[1][5]

-

Stock Solution in DMSO: Store aliquots of the stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] Once thawed for use, it is recommended to use the aliquot within 3 months.[5] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Procedure:

-

Thaw a single-use aliquot of the DMSO stock solution at room temperature.

-

Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentration.

-

Important: It is crucial to consider the final concentration of DMSO in the working solution, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays.

-

Gently mix the working solution before adding it to the experimental setup.

Disclaimer

This product is for research use only and is not intended for human or veterinary use.[4] The information provided in these application notes is for reference only. Researchers should optimize protocols for their specific applications and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. shellchemtech.com [shellchemtech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IRAK Inhibitor Cell-Based Assays

These application notes provide a detailed protocol for a cell-based assay to determine the potency of IRAK inhibitors, focusing on the well-characterized Toll-like receptor (TLR)-mediated downstream signaling. The protocol describes the use of lipopolysaccharide (LPS) to stimulate TLR4 in human monocytic THP-1 cells, leading to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). The inhibitory effect of compounds on this pathway is quantified by measuring the reduction in IL-6 levels.

Introduction

Interleukin-1 receptor-associated kinases (IRAKs) are crucial serine/threonine kinases that play a central role in the signal transduction of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][2][3] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[1][4][5][6] Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[1][4][5] This results in the production of various pro-inflammatory cytokines, including IL-6 and TNF-α.[7][8] Dysregulation of the IRAK signaling pathway is implicated in various inflammatory and autoimmune diseases, making IRAK inhibitors a promising therapeutic strategy.[3][9]

This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of IRAK inhibitors by measuring their ability to block LPS-induced IL-6 production in THP-1 cells.

Signaling Pathway

The activation of TLR4 by LPS initiates a MyD88-dependent signaling cascade. MyD88 recruits IRAK4, which then activates IRAK1. This leads to the formation of a complex with TRAF6, ultimately resulting in the activation of NF-κB and the transcription of pro-inflammatory cytokine genes.

Caption: MyD88-dependent TLR4 signaling pathway leading to pro-inflammatory gene expression.

Experimental Workflow

The experimental workflow involves seeding THP-1 cells, pre-incubating them with the IRAK inhibitor, stimulating with LPS, and then measuring the secreted IL-6 levels using an ELISA.

Caption: Workflow for the IRAK inhibitor cell-based assay.

Data Presentation

The potency of IRAK inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for known IRAK inhibitors in various cell-based assays.

| Compound Name | Target | Cell Type | Assay Readout | IC50 (nM) | Reference |

| Zimlovisertib (PF-06650833) | IRAK4 | Cell-based | - | 0.2 | [10][11][12][13] |

| Zimlovisertib (PF-06650833) | IRAK4 | PBMC | - | 2.4 | [10][13] |

| IRAK inhibitor 6 | IRAK4 | - | - | 160 | [14] |

| IRAK-1-4 Inhibitor I | IRAK1/4 | - | - | 200 (IRAK1), 300 (IRAK4) | [13] |

| JH-X-119-01 | IRAK1 | - | - | 9 | [13] |

| Zabedosertib (BAY 1834845) | IRAK4 | - | - | 3.55 | [13] |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human monocytic cell line (THP-1).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation Agent (optional): Phorbol 12-myristate 13-acetate (PMA).

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.

-

Test Compounds: IRAK inhibitors (e.g., this compound, PF-06650833).

-

Assay Plate: Sterile 96-well flat-bottom cell culture plates.

-

Detection Kit: Human IL-6 ELISA kit.

-

Reagents: DMSO (for compound dilution), PBS (Phosphate Buffered Saline).

Protocol

Day 1: Cell Seeding and Differentiation (Optional)

-

Culture THP-1 cells in T-75 flasks until they reach a density of 0.5-1 x 10^6 cells/mL.

-

Centrifuge the cells and resuspend in fresh culture medium to a concentration of 0.5 x 10^6 cells/mL.

-

For suspension cells: Directly seed 100 µL of the cell suspension (50,000 cells/well) into a 96-well plate.

-

For adherent macrophage-like cells (optional): Add PMA to the cell suspension to a final concentration of 50-100 ng/mL. Seed 100 µL of this suspension into a 96-well plate and incubate for 24-48 hours to allow for differentiation. After incubation, gently aspirate the medium and wash the adherent cells once with PBS before proceeding to the next step.

Day 2 (or Day 3 if differentiating): Compound Treatment and Stimulation

-

Prepare serial dilutions of the IRAK inhibitor in culture medium. The final DMSO concentration should not exceed 0.5%.[3] Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

If cells were differentiated, replace the wash buffer with 90 µL of fresh culture medium. For suspension cells, directly add compounds.

-

Add 10 µL of each compound dilution to the respective wells.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

Prepare a working solution of LPS in culture medium at 10 times the final desired concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL).

-

Add 10 µL of the LPS working solution to all wells except the unstimulated control wells. Add 10 µL of culture medium to the unstimulated control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[15]

Day 3 (or Day 4): IL-6 Measurement

-

After incubation, centrifuge the 96-well plate (if using suspension cells) at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Determine the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis

-

Construct a standard curve using the recombinant IL-6 standards provided in the ELISA kit.

-

Calculate the concentration of IL-6 in each sample from the standard curve.

-

Normalize the data by setting the IL-6 concentration in the vehicle-treated, LPS-stimulated wells to 100% and the unstimulated wells to 0%.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This protocol provides a robust and reproducible method for assessing the potency of IRAK inhibitors in a physiologically relevant cell-based assay. By measuring the inhibition of LPS-induced IL-6 production, researchers can effectively screen and characterize novel IRAK inhibitors for their potential therapeutic use in inflammatory and autoimmune diseases.

References

- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 6. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. spandidos-publications.com [spandidos-publications.com]

Application Note: Western Blot Analysis of IRAK4 Inhibition by IRAK Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Interleukin-1 Receptor-Associated Kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune response.[1][2] They are key components in the signaling cascades initiated by Toll-like receptors (TLRs) and the IL-1 receptor family, which recognize pathogens and trigger inflammatory responses.[1][3][4] The IRAK family consists of four members: the active kinases IRAK1 and IRAK4, and the pseudo-kinases IRAK2 and IRAK-M.[5][6] IRAK4 is considered a master regulator in this pathway, as it is positioned upstream and is responsible for the recruitment and activation of IRAK1.[1][3] Dysregulation of IRAK4 activity is linked to autoimmune diseases and inflammation, making it a significant target for therapeutic intervention.[1]

IRAK Inhibitor 6 is a compound that specifically targets IRAK4, with a reported IC50 of 160 nM.[7] This application note provides a detailed protocol for using Western blotting to assess the efficacy of this compound. The method focuses on detecting the phosphorylation status of downstream targets as a measure of IRAK4 kinase activity in a cellular context.

Principle of the Assay

Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[8] The procedure involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then identifying the target protein using specific antibodies.

This protocol will assess the inhibitory effect of this compound on the IRAK signaling pathway. Upon activation by stimuli like Interleukin-1 (IL-1) or lipopolysaccharide (LPS), IRAK4 phosphorylates IRAK1.[3][5] This phosphorylation event is a critical step for downstream signal propagation, leading to the activation of transcription factors like NF-κB and AP-1.[4][9] By treating cells with this compound, we expect to see a dose-dependent decrease in the phosphorylation of IRAK1 upon stimulation, providing a quantitative measure of the inhibitor's potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK signaling pathway and the general workflow for the Western blot experiment.

Caption: IRAK signaling pathway initiated by TLR/IL-1R activation.

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Suggested Supplier/Recipe |

| Cell Lines | THP-1 (human monocytic), HEK293-TLR4 (human embryonic kidney) |

| This compound | MedChemExpress or other chemical supplier |

| Stimulant | Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β) |

| Lysis Buffer | RIPA Buffer (or 20mM Tris-HCl, pH 7.5 for cytoplasmic proteins)[10] |

| Protease/Phosphatase Inhibitors | Commercially available cocktails (e.g., Halt™ from Thermo Fisher) |

| Protein Assay | BCA Protein Assay Kit |

| Sample Buffer | 4X Laemmli Sample Buffer |

| SDS-PAGE Gels | Pre-cast gels (e.g., 4-12% Bis-Tris) or hand-cast polyacrylamide gels |

| Running Buffer | MOPS or MES SDS Running Buffer |

| Transfer Buffer | Standard Towbin buffer (25 mM Tris, 192 mM Glycine, 20% Methanol) |

| Membranes | PVDF or Nitrocellulose membranes (0.45 µm) |

| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBST |

| Wash Buffer (TBST) | Tris-Buffered Saline with 0.1% Tween® 20 |

| Primary Antibodies | Anti-phospho-IRAK1, Anti-IRAK1, Anti-IRAK4, Anti-β-Actin (loading control) |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |

| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |

Cell Culture and Treatment

-

Culture cells (e.g., THP-1) to approximately 80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS or 10 ng/mL IL-1β) for 15-30 minutes to induce IRAK pathway activation. Include an unstimulated control.

Sample Preparation (Lysis)

-

After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

-

Aspirate PBS completely and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).[11]

-

Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[12]

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.

Protein Quantification and Sample Preparation

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 10-50 µg per lane).

-

Add 4X Laemmli sample buffer to the calculated lysate volume to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]

SDS-PAGE and Protein Transfer

-

Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.

-

Run the gel in 1X running buffer until the dye front reaches the bottom (e.g., 1-2 hours at 100 V).

-

Equilibrate the gel in 1X transfer buffer for 10 minutes.

-

Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane according to the transfer system manufacturer's protocol.

-

Perform the protein transfer (e.g., wet transfer at 100 V for 1 hour or semi-dry transfer).

Immunoblotting and Detection

-

After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) diluted in Blocking Buffer. Incubation is typically done overnight at 4°C with gentle shaking.[8][12]

-

Wash the membrane three times for 5-10 minutes each with TBST.[12]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[8]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Prepare the ECL detection reagent according to the manufacturer's instructions, apply it to the membrane, and incubate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Analysis

-

To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total IRAK1 and a loading control protein like β-Actin or GAPDH.

-

Quantify the band intensity for the phosphorylated protein and the total protein using densitometry software (e.g., ImageJ).

-

Normalize the phosphorylated protein signal to the total protein signal for each sample. Further normalization to the loading control can also be performed.

-

Plot the normalized signal against the concentration of this compound to determine its inhibitory effect and calculate an IC50 value.

Data Presentation

Quantitative data should be organized for clarity.

Table 1: Recommended Antibody Dilutions

| Antibody | Host | Type | Suggested Starting Dilution |

|---|---|---|---|

| Phospho-IRAK1 | Rabbit | Polyclonal | 1:1000 |

| Total IRAK1 | Rabbit | Polyclonal | 1:1000 |

| Total IRAK4 | Mouse | Monoclonal | 1:1000 |

| β-Actin | Mouse | Monoclonal | 1:5000 |

| Anti-Rabbit IgG (HRP) | Goat | Polyclonal | 1:2000 - 1:10,000 |

| Anti-Mouse IgG (HRP) | Goat | Polyclonal | 1:2000 - 1:10,000 |

Table 2: Example Data for Densitometry Analysis

| Treatment | Inhibitor [nM] | p-IRAK1 Signal | Total IRAK1 Signal | Normalized p-IRAK1 | % Inhibition |

|---|---|---|---|---|---|

| Unstimulated | 0 | 105 | 15,200 | 0.007 | - |

| Stimulated | 0 | 11,500 | 15,100 | 0.762 | 0% |

| Stimulated | 10 | 9,800 | 14,950 | 0.655 | 14% |

| Stimulated | 50 | 6,100 | 15,300 | 0.399 | 48% |

| Stimulated | 100 | 3,200 | 15,050 | 0.213 | 72% |

| Stimulated | 200 | 1,450 | 15,150 | 0.096 | 87% |

References

- 1. Interleukin-1 receptor-associated kinase (IRAK) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. apexbt.com [apexbt.com]

- 3. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance [frontiersin.org]

- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 9. rupress.org [rupress.org]

- 10. goldbio.com [goldbio.com]

- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: IRAK4 Inhibitor PF-06650833 (Zimlovisertib)

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] PF-06650833, also known as Zimlovisertib, is a potent and selective small-molecule inhibitor of IRAK4.[3][4][5] This document provides detailed protocols for the preparation of a stock solution of PF-06650833 and its application in cell-based assays to evaluate its inhibitory activity.

Physicochemical Properties of PF-06650833

| Property | Value | Reference |

| Alternate Names | Zimlovisertib | [4][5] |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | [6] |

| Molecular Weight | 361.37 g/mol | [6] |

| Appearance | White to beige powder | [6] |

| Solubility | DMSO: ≥20 mg/mL | [6] |

| Storage Temperature | Room temperature (powder) | [6] |

Biological Activity of PF-06650833

| Assay | IC₅₀ | Reference |

| IRAK4 Enzyme Assay | 0.2 nM | [4][5] |

| PBMC Assay (TNFα release) | 2.4 nM | [3][4] |

| Human Whole Blood Assay (TNFα release) | 8.8 nM | [3] |

IRAK4 Signaling Pathway

IRAK4 is a master kinase in the MyD88-dependent signaling pathway.[2] Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4.[2] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1.[7][8] This phosphorylation cascade leads to the activation of downstream signaling molecules, including TRAF6, which ultimately results in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[1][7]

Protocol 1: Preparation of IRAK4 Inhibitor Stock Solution

This protocol describes the preparation of a high-concentration stock solution of PF-06650833 using dimethyl sulfoxide (DMSO).

Materials and Equipment:

-

PF-06650833 powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Pipettes and sterile tips

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of PF-06650833 powder using an analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.

-

Solvent Addition: Add the appropriate volume of DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Note that hygroscopic DMSO can significantly impact solubility; always use a fresh, unopened bottle of anhydrous DMSO.[4][5]

-

Calculation Example for a 10 mM Stock:

-

Molecular Weight (MW) of PF-06650833 = 361.37 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you need:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 361.37 g/mol * 1000 mg/g = 3.61 mg

-

Weigh 3.61 mg of PF-06650833 and dissolve it in 1 mL of DMSO.

-

-

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is stable for at least 6 months at -20°C and up to 1 year at -80°C.[4][9]

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle DMSO with care, as it can facilitate the absorption of substances through the skin.[10]

-

Work in a well-ventilated area or a chemical fume hood.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of the IRAK4 inhibitor PF-06650833 in a cell-based assay.

Protocol 2: In Vitro Inhibition of Cytokine Release

This protocol details a method to assess the potency of PF-06650833 by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with a TLR ligand.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PF-06650833 stock solution (from Protocol 1)

-

TLR ligand (e.g., R848 for TLR7/8, or LPS for TLR4)

-

Sterile 96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete medium.

-

Inhibitor Preparation: Prepare serial dilutions of the PF-06650833 stock solution in complete medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) to avoid solvent-induced artifacts.

-

Cell Treatment: Add the diluted inhibitor to the appropriate wells. Include a "vehicle control" (medium with the same final concentration of DMSO) and an "unstimulated control" (cells with medium and vehicle only). Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.

-

Cell Stimulation: Prepare a stock of the TLR ligand (e.g., R848 or LPS) in culture medium. Add the ligand to all wells except the "unstimulated control" to achieve the final desired concentration (e.g., 1 µM R848 or 100 ng/mL LPS).

-

Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal incubation time depends on the cell type and the cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatant can be analyzed immediately or stored at -80°C.

Protocol 3: Quantification of IL-6 by ELISA

This protocol provides a general procedure for quantifying Interleukin-6 (IL-6) in cell culture supernatants using a commercial sandwich ELISA kit. Always refer to the specific manufacturer's instructions for the kit being used.[11][12]

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and antibodies and preparing wash buffers.

-

Plate Coating: The wells of the microplate are pre-coated with a capture antibody specific for human IL-6.[11]

-

Sample Incubation: Add 100 µL of standards, controls, and collected cell supernatants (from Protocol 2) to the appropriate wells.[11] Incubate for the time specified in the manual (e.g., 2 hours at room temperature).[11]

-

Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 4-5 times) with 300 µL of diluted wash buffer.[11]

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[13]

-

Washing: Repeat the washing step as described above.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate (e.g., 30-45 minutes at room temperature).[13]

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature) until color develops.[13]

-

Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[13]

-

Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-